

Statistical Validation of DM-4107: A Comparative Analysis of a Tolvaptan Metabolite

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for **DM-4107**, a primary metabolite of the vasopressin V2 receptor antagonist, Tolvaptan. The following sections present a detailed comparison of **DM-4107** with its parent drug, Tolvaptan, and a fellow metabolite, DM-4103, focusing on their respective roles in potential drug-induced liver injury (DILI). All data is presented in a clear, tabular format, accompanied by detailed experimental methodologies and visual diagrams to elucidate key biological pathways and experimental processes.

Data Presentation: Comparative Inhibitory Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tolvaptan, DM-4103, and **DM-4107** on key human hepatic bile acid transporters. These transporters play a crucial role in maintaining bile acid homeostasis, and their inhibition is a potential mechanism of drug-induced liver injury.



Transporter	Tolvaptan (μM)	DM-4103 (μM)	DM-4107 (μM)
NTCP (Sodium Taurocholate Cotransporting Polypeptide)	~41.5	16.3	95.6[1]
BSEP (Bile Salt Export Pump)	31.6	4.15	119[1]
MRP2 (Multidrug Resistance- Associated Protein 2)	>50	~51.0	>200[1]
MRP3 (Multidrug Resistance- Associated Protein 3)	>50	~44.6	61.2[1]
MRP4 (Multidrug Resistance- Associated Protein 4)	>50	4.26	37.9[1]

Experimental ProtocolsInhibition of Hepatic Bile Acid Transporters

Objective: To determine the inhibitory potential of Tolvaptan, DM-4103, and **DM-4107** on key human hepatic bile acid transporters (NTCP, BSEP, MRP2, MRP3, and MRP4).

Methodology:

- Cell Culture: Sandwich-cultured human hepatocytes (SCHH) were utilized to assess transporter activity.
- Incubation: The cells were co-incubated with a known substrate for each transporter (e.g., taurocholic acid for NTCP and BSEP) and varying concentrations of the test compounds (Tolvaptan, DM-4103, or **DM-4107**).



- Quantification: The intracellular accumulation or efflux of the substrate was measured using liquid chromatography-mass spectrometry (LC-MS/MS).
- IC50 Determination: The concentration of the test compound that caused a 50% reduction in substrate transport, compared to a vehicle control, was determined as the IC50 value.

T-Cell Proliferation Assay

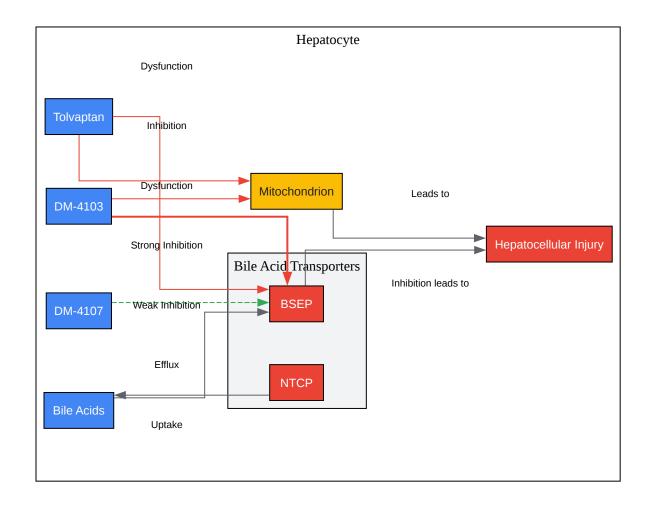
Objective: To evaluate the potential of Tolvaptan, DM-4103, and **DM-4107** to stimulate an adaptive immune response by measuring T-cell proliferation.

Methodology:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
- Cell Culture: PBMCs were cultured in the presence of Tolvaptan, DM-4103, or **DM-4107** at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (vehicle) were included.
- Proliferation Measurement: After a set incubation period (e.g., 72 hours), T-cell proliferation
 was quantified using a standard method such as the incorporation of radiolabeled thymidine
 or a dye dilution assay (e.g., CFSE).
- Data Analysis: The stimulation index (SI) was calculated by dividing the mean proliferation in the presence of the test compound by the mean proliferation in the vehicle control. An SI above a certain threshold (e.g., 2) was considered a positive response.

Visualizations

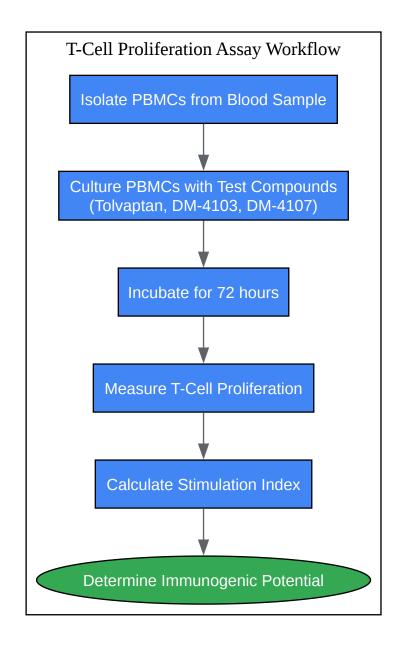




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Caption: Proposed mechanism of Tolvaptan-induced liver injury.





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Caption: Experimental workflow for T-cell proliferation assay.

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References



- 1. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? PubMed [pubmed.ncbi.nlm.nih.gov]
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